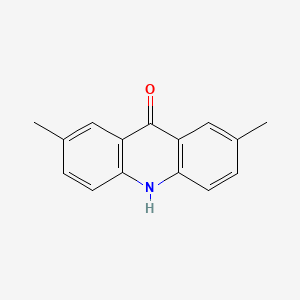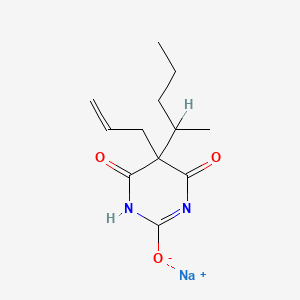![molecular formula C20H10F6N2S2 B12057650 2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole CAS No. 869896-76-4](/img/structure/B12057650.png)
2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole is a compound with the molecular formula C20H10F6N2S2 and a molecular weight of 456.43 g/mol . This compound is known for its unique properties, including its use as an n-type semiconductor in organic field-effect transistors (OFETs) due to its high electron mobility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole typically involves the reaction of 4-(trifluoromethyl)phenyl derivatives with thiazole precursors under specific conditions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl rings .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Its application as an n-type semiconductor in OFETs is significant for the development of electronic devices
Mécanisme D'action
The mechanism of action of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole involves its interaction with molecular targets through its trifluoromethyl groups and thiazole rings. These interactions can influence the electronic properties of the compound, making it effective in its applications as a semiconductor .
Comparaison Avec Des Composés Similaires
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and OLEDs.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its ability to stabilize negative charges in transition states.
Uniqueness: 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole is unique due to its specific combination of trifluoromethyl groups and bithiazole structure, which provides distinct electronic properties and makes it particularly suitable for use in OFETs .
Propriétés
Numéro CAS |
869896-76-4 |
|---|---|
Formule moléculaire |
C20H10F6N2S2 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]-5-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H10F6N2S2/c21-19(22,23)13-5-1-11(2-6-13)17-27-9-15(29-17)16-10-28-18(30-16)12-3-7-14(8-4-12)20(24,25)26/h1-10H |
Clé InChI |
YPPDUFZJMJWOLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(S2)C3=CN=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)







![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)
